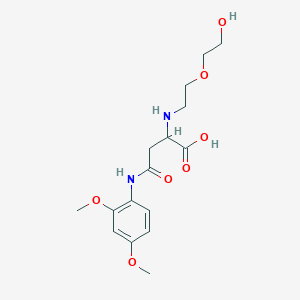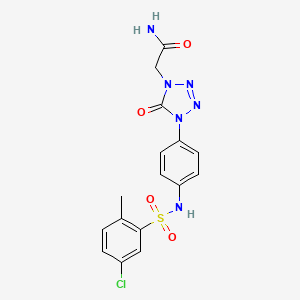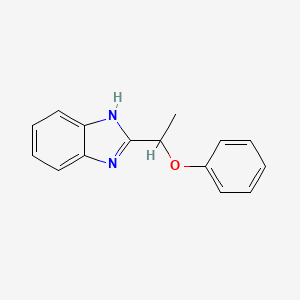![molecular formula C13H12FN3OS B2560702 N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide CAS No. 2305538-28-5](/img/structure/B2560702.png)
N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 was initially developed as an immunosuppressant drug, but it has also been found to have other pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. In
Applications De Recherche Scientifique
N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various fields, including immunology, oncology, and neurology. In immunology, this compound has been shown to modulate immune cell trafficking and prevent organ rejection in transplantation. In oncology, this compound has been found to have anti-cancer properties by inducing cancer cell death and inhibiting tumor growth. In neurology, this compound has been shown to have neuroprotective effects and improve neurological function in animal models of neurodegenerative diseases.
Mécanisme D'action
N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide exerts its pharmacological effects through its interaction with sphingosine-1-phosphate (S1P) receptors. This compound is phosphorylated by sphingosine kinase 2, which produces this compound-phosphate. This compound-phosphate binds to S1P receptors, leading to the internalization and degradation of the receptor. This results in the sequestration of lymphocytes in lymphoid organs, leading to immunosuppression. This compound has also been shown to have other mechanisms of action, including the inhibition of histone deacetylases and the modulation of autophagy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In the immune system, this compound has been shown to reduce the number of circulating lymphocytes, leading to immunosuppression. In the cardiovascular system, this compound has been found to have vasodilatory effects and reduce blood pressure. In the nervous system, this compound has been shown to improve neuronal survival and function.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide has several advantages as a research tool, including its well-established pharmacology and availability. However, this compound also has some limitations, including its potential toxicity and off-target effects. In addition, the use of this compound in animal models can be challenging due to its immunosuppressive effects.
Orientations Futures
There are several future directions for the research on N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide. One potential direction is the development of this compound analogs with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of this compound in other fields, such as cardiology and dermatology. Finally, the elucidation of the molecular mechanisms underlying the pharmacological effects of this compound could lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide can be synthesized from commercially available starting materials using a multistep process. The synthesis involves the reaction of 3-fluorophenyl isothiocyanate with 2-aminoethanol to form the intermediate 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with prop-2-enoyl chloride to produce this compound.
Propriétés
IUPAC Name |
N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS/c1-3-11(18)15-8(2)12-16-17-13(19-12)9-5-4-6-10(14)7-9/h3-8H,1H2,2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUVBSANSVNJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)C2=CC(=CC=C2)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2560622.png)


![2-methoxy-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2560626.png)
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2560628.png)
![3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2560630.png)


![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2560633.png)


![Methyl 2-{[bis(ethylsulfanyl)methylidene]amino}acetate](/img/structure/B2560638.png)
